Enzymatic Inhibition: Potency Against ACC1 vs. ACC2 Isoforms
Methyl 1-butyl-1,3-benzodiazole-5-carboxylate has been documented as a sub-nanomolar inhibitor of human Acetyl-CoA carboxylase 1 (ACC1), demonstrating significant selectivity over the ACC2 isoform. In a direct head-to-head assay, the compound exhibited an IC50 of 0.96 nM against recombinant human ACC1 [1]. In contrast, its potency against ACC2 was substantially lower, with an IC50 of 290 nM [2]. This indicates a greater than 300-fold selectivity for ACC1 over ACC2. Such data is critical for researchers seeking to dissect the specific roles of ACC isoforms in metabolic diseases without confounding effects from pan-inhibition.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.96 nM |
| Comparator Or Baseline | Inhibition of ACC2 isoform: IC50 = 290 nM |
| Quantified Difference | ~302-fold higher potency for ACC1 |
| Conditions | Inhibition of recombinant human ACC1 and ACC2 expressed in SF-9 cells, preincubation for 60 mins [1][2]. |
Why This Matters
This isoform selectivity is crucial for minimizing off-target effects in studies related to metabolic syndrome and cancer, making the compound a more precise tool than a non-selective ACC inhibitor.
- [1] BindingDB. (2024). BDBM50247114: IC50 = 0.960 nM for human ACC1. Data curated by ChEMBL. View Source
- [2] BindingDB. (2024). BDBM50247114: IC50 = 290 nM for human ACC2. Data curated by ChEMBL. View Source
